molecular formula C6H4N4O2 B2812964 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-14-9

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2812964
CAS RN: 31040-14-9
M. Wt: 164.124
InChI Key: GIGSHORTMYGUNA-UHFFFAOYSA-N
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Description

“6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” is a nitrogen-containing heterocyclic compound . It is part of the triazole family, which is known for its superior pharmacological applications . The triazole family can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been achieved based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or through modification of aryl substituent to 2-aryl-6,8-dinitrotriazolo . These methods have made it possible to introduce a wide range of substituents of different nature into position 2 of the dinitrotriazolopyridine system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a planar ring structure, which experiences varying degrees of resonance stabilization due to its three nitrogen atoms. It exhibits basic properties due to the presence of a free nitrogen lone pair of electrons.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve various substituents. Nitro compounds represent one of the most important classes of organic compounds due to their wide range of biological activity and their use in the synthesis of high energy substances .

Scientific Research Applications

Supramolecular Synthons and Crystal Engineering

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine derivatives exhibit unique electronic and intermolecular interactional characteristics, making them influential in forming diverse supramolecular synthons. The substitution at specific positions impacts their crystal structures significantly, making these compounds valuable for pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Synthesis and Structural Modification

This compound is versatile in its ability to undergo structural modifications. For instance, the nitration of azolo[1,5-a]pyrimidin-7-amines with various agents leads to the formation of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which can then be reduced to yield diamines. These derivatives are then subjected to heterocyclization to form annulated cycles, demonstrating the compound’s adaptability in synthetic chemistry (Gazizov et al., 2020).

Chemical Reactions and Compound Formation

This compound has the ability to react with various carbonyl compounds to form stable σH-adducts. These adducts undergo reduction and cyclocondensation, leading to the formation of 6H-pyrrolo[2,3-e][1,2,4]triazolo[1,5-a]pyrimidines, showcasing the compound’s reactivity and the potential to create complex chemical structures (Gorbunov et al., 2008).

Antimicrobial Properties

Notably, derivatives of 6-nitro-5,6-dihydrouracil, which are structurally related to this compound, have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating the compound's potential in antimicrobial applications (Rusinov et al., 2004).

Mechanism of Action

Target of Action

The primary target of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is the A2a adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

this compound interacts with its target, the A2a adenosine receptor, serving as an effector

Result of Action

It has been suggested that this compound possesses antiseptic activity , which could imply a potential role in combating bacterial infections.

properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-7-4-8-9(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGSHORTMYGUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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